Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
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Overview
Description
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a seven-membered ring fused to a four-membered ring with an oxygen atom. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable dihalide under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by its spirocyclic structure, which can interact with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity.
Comparison with Similar Compounds
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate can be compared to other spirocyclic compounds, such as:
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Similar structure but with different functional groups.
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Contains a bicyclic structure instead of a spirocyclic one.
6-Methyl-5-hepten-2-one: A simpler ketone with a linear structure.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-12-8(11)7-6(10)5-13-9(7)3-4-9/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHSQZSJLRUSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)COC12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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